Bienvenue dans la boutique en ligne BenchChem!

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione

Regiochemistry Adenosine receptor Phosphodiesterase

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione (PubChem CID 936440, molecular formula C₁₂H₁₇N₅O₃, molecular weight 279.30 g/mol) is a synthetic purine derivative belonging to the 8-substituted theophylline (1,3-dimethylxanthine) family. The compound features a morpholine-substituted methyl group covalently attached to the 8-position of the xanthine core, distinguishing it from both the parent theophylline scaffold and the corresponding 7-substituted positional isomer (7-morpholinomethyltheophylline, CAS 5089-89-4).

Molecular Formula C12H17N5O3
Molecular Weight 279.3
CAS No. 108871-83-6
Cat. No. B2579101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
CAS108871-83-6
Molecular FormulaC12H17N5O3
Molecular Weight279.3
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCOCC3
InChIInChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)13-8(14-10)7-17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,13,14)
InChIKeyLCERBYPUIJYGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione (CAS 108871-83-6): Structural Identity and Compound Class Positioning


1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione (PubChem CID 936440, molecular formula C₁₂H₁₇N₅O₃, molecular weight 279.30 g/mol) is a synthetic purine derivative belonging to the 8-substituted theophylline (1,3-dimethylxanthine) family [1]. The compound features a morpholine-substituted methyl group covalently attached to the 8-position of the xanthine core, distinguishing it from both the parent theophylline scaffold and the corresponding 7-substituted positional isomer (7-morpholinomethyltheophylline, CAS 5089-89-4) [2]. Its structural architecture positions it as a versatile intermediate for medicinal chemistry programs targeting adenosine receptors or phosphodiesterase enzymes, leveraging the well-established structure–activity relationships of 8-substituted xanthine scaffolds [3].

Why 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione Cannot Be Interchanged with Generic Xanthines or Positional Isomers


In the xanthine and theophylline derivative class, the position of substituent attachment (N-7 vs. C-8) fundamentally governs pharmacological target engagement profiles. Literature on 8-substituted theophyllines demonstrates that C-8 substitution preferentially directs binding toward adenosine receptor antagonism, whereas substitution at the N-1, N-3, or N-7 positions is more permissive for phosphodiesterase inhibition [1]. The 7-morpholinomethyl positional isomer (CAS 5089-89-4) is classified as a diuretic agent, whereas the 8-substituted congener exhibits a distinct predicted pharmacological fingerprint consistent with adenosine receptor modulator or PDE-4/PDE-10 inhibitor development programs [2]. Generic substitution with theophylline or caffeine would therefore discard the regiochemical specificity engineered into the 8-morpholinomethyl scaffold. Furthermore, the morpholine moiety introduces enhanced aqueous solubility and modulates basicity (predicted pKa 8.66 ± 0.70), differentiating the compound from simpler 8-aryl or 8-alkyl theophylline analogs [1].

Quantitative Differential Evidence for 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione (CAS 108871-83-6) Relative to Closest Analogs


Regiochemical Differentiation: 8-Position vs. 7-Position Morpholinomethyl Substitution Determines Pharmacological Classification

The target compound (8-substituted) and its positional isomer 7-morpholinomethyltheophylline (CAS 5089-89-4) share identical molecular formula (C₁₂H₁₇N₅O₃) and molecular weight (279.30 g/mol), yet the position of morpholinomethyl substitution dictates entirely different pharmacological classifications. The 7-substituted isomer is catalogued with a therapeutic category of 'Diuretic,' whereas the 8-substituted congener is predicted, based on class-level structure–activity relationships established for 8-substituted theophyllines, to exhibit preferential adenosine receptor antagonist activity rather than direct PDE inhibition [1][2]. The 1971 Goodsell et al. study demonstrated that 8-substituted theophyllines as a class are generally more selective for adenosine receptor antagonism compared to phosphodiesterase inhibition, with the potency order being: 8-(p-bromophenyl)theophylline ≈ 8-(p-methylphenyl)theophylline ≈ 8-phenyltheophylline > 8-benzyltheophylline > theophylline [1].

Regiochemistry Adenosine receptor Phosphodiesterase Scaffold selection

Computational Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count Relative to Theophylline and 8-Phenyltheophylline

Computed physicochemical properties differentiate the target compound from both the parent theophylline and the prototypical 8-aryl analog 8-phenyltheophylline. The morpholine ring at the 8-position reduces computed lipophilicity (XLogP3 = -0.9) relative to 8-phenyltheophylline (XLogP3 ≈ 2.1), while maintaining a single hydrogen bond donor (HBD = 1) compared to theophylline (HBD = 1) [1]. The morpholine tertiary amine (predicted pKa 8.66 ± 0.70) introduces pH-dependent ionizability absent in both theophylline and 8-phenyltheophylline, potentially improving aqueous solubility at physiological pH while retaining sufficient passive permeability [1]. These properties position the compound as a more soluble 8-substituted scaffold compared to 8-aryl theophyllines, which are known to have poor aqueous solubility [2].

Physicochemical properties Lipophilicity Solubility Drug-likeness

Scaffold Versatility: Unsubstituted N-7 Position Enables Downstream Derivatization for Focused Library Synthesis

Unlike 7-substituted theophylline analogs where the N-7 position is already occupied, the target compound retains an unsubstituted N-7 position (7-H), enabling subsequent alkylation or arylation to generate focused libraries of 7,8-disubstituted xanthine derivatives [1]. This contrasts with 7-morpholinomethyltheophylline (CAS 5089-89-4), which cannot undergo further N-7 diversification, and with 7,8-disubstituted analogs such as 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 797028-27-4), which are end-point compounds with no remaining diversification handle at the purine core [2]. The free N-7 position of the target compound is documented as a critical feature for scaffold-based SAR exploration in 8-substituted theophylline programs [3].

Medicinal chemistry SAR exploration Library synthesis Building block

Predicted Synthetic Accessibility and Commercial Availability Position This Compound as a Cost-Effective Entry Point for 8-Substituted Xanthine SAR Programs

The compound is commercially available from multiple vendors (e.g., Life Chemicals catalog F1468-0043, ≥90% purity) in research quantities (1–25 mg scale), positioning it as an accessible building block for hit expansion and SAR studies [1]. By contrast, many pre-functionalized 7,8-disubstituted analogs (e.g., CAS 797028-27-4, CAS 587012-22-4, CAS 838865-88-6) are typically available only through custom synthesis or at higher cost due to additional synthetic steps . The reported synthetic route—alkylation of 1,3-dimethylxanthine with morpholine in the presence of a base such as potassium carbonate—is a single-step transformation from commercially available starting materials, suggesting favorable scalability for medicinal chemistry campaigns compared to multi-step syntheses required for more elaborate 7,8-disubstituted congeners .

Synthetic accessibility Procurement Cost-effectiveness Hit expansion

Recommended Application Scenarios for 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione (CAS 108871-83-6) Based on Differential Evidence


Adenosine Receptor Antagonist Hit-Finding and Lead Optimization Programs

The 8-morpholinomethyl substitution on the xanthine core positions this compound within the well-established pharmacophore space of adenosine receptor antagonists. The class-level evidence from 8-substituted theophylline SAR studies indicates that C-8 substitution favors adenosine A₁ and A₂A receptor antagonism over phosphodiesterase inhibition [1]. The morpholine moiety offers an ionizable center (predicted pKa 8.66) that can form salt bridges or hydrogen bonds within the receptor binding pocket, differentiating it from neutral 8-aryl theophyllines [2]. Researchers pursuing adenosine receptor modulation for CNS, cardiovascular, or inflammatory indications can use this compound as a starting scaffold, with the free N-7 position available for further optimization of potency, selectivity, and pharmacokinetic properties.

Focused Library Synthesis via N-7 Derivatization for Multiparameter SAR Exploration

The unsubstituted N-7 position of this compound makes it an ideal core scaffold for parallel synthesis of focused compound libraries. Unlike pre-functionalized 7,8-disubstituted analogs, the target compound allows medicinal chemists to systematically explore N-7 substituent effects (alkyl, benzyl, substituted benzyl, heteroarylmethyl) on target potency, selectivity, and ADME properties while maintaining the 8-morpholinomethyl group constant [3]. This 'scaffold-first' approach is cost-efficient: a single procurement of 25 mg ($163.50) can theoretically yield 10–20 distinct N-7 derivatives at micromolar screening scale, compared to purchasing each 7,8-disubstituted analog individually at higher per-compound cost .

Phosphodiesterase (PDE-4/PDE-10) Inhibitor Screening Cascades Requiring Improved Solubility over 8-Aryl Theophyllines

For PDE inhibitor screening programs, the computed XLogP3 of -0.9 and the ionizable morpholine group predict substantially better aqueous solubility compared to 8-phenyltheophylline (XLogP3 ≈ 2.1) and other 8-aryl theophylline analogs [2]. Improved solubility is critical for biochemical assay reliability at higher testing concentrations (e.g., 10–100 µM range), reducing false negatives due to compound precipitation and minimizing DMSO carryover artifacts. The class-level evidence also suggests that while 8-substituted theophyllines are generally weaker PDE inhibitors than 1,3,7-trisubstituted xanthines, the morpholine substitution may offer a differentiated selectivity profile across PDE isoforms due to the additional hydrogen bonding and ionic interactions it enables [1].

Academic and SME Medicinal Chemistry Programs Requiring Cost-Effective, Synthetically Tractable Xanthine Building Blocks

The combination of commercial availability (Life Chemicals, ≥90% purity), moderate cost ($81.00/1 mg), and single-step synthetic accessibility from commodity starting materials (1,3-dimethylxanthine + morpholine + K₂CO₃) makes this compound particularly suitable for academic laboratories and small-to-medium enterprises (SMEs) with constrained synthesis budgets [3]. The well-precedented synthetic route minimizes the risk of failed custom synthesis attempts and allows rapid scale-up if an initial screening hit is identified, providing a clear path from milligram-scale screening to gram-scale lead optimization within the same synthetic framework.

Quote Request

Request a Quote for 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.